molecular formula C21H25ClN2O B4899347 2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B4899347
M. Wt: 356.9 g/mol
InChI Key: LANXFHNBSBOPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine, commonly known as CP-122,288, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of pyrrolopyrazines and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

More research is needed to fully understand the mechanism of action of CP-122,288 and its interactions with molecular targets in the body.
2. Development of Therapeutic Agents: CP-122,288 has the potential to be developed into therapeutic agents for a range of diseases and conditions.
3. Study of Toxicity and Safety: More research is needed to fully understand the toxicity and safety profile of CP-122,288, particularly in human subjects.
Conclusion:
In conclusion, CP-122,288 is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It exhibits a range of interesting biochemical and physiological effects and has several advantages and limitations for lab experiments.

Advantages and Limitations for Lab Experiments

CP-122,288 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: CP-122,288 is a highly potent compound, which makes it a useful tool for studying the effects of small changes in molecular structure on biological activity.
2. Specificity: CP-122,288 has been found to exhibit high specificity for certain molecular targets, making it a useful tool for studying the function of these targets.
Some of the limitations of CP-122,288 for lab experiments include:
1. Toxicity: CP-122,288 has been found to exhibit some toxicity in certain cell types, which can limit its use in certain experiments.
2. Solubility: CP-122,288 has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

For research on CP-122,288 include further study of its mechanism of action, development of therapeutic agents, and study of toxicity and safety.

Scientific Research Applications

CP-122,288 has been extensively studied for its potential use as a therapeutic agent for a range of diseases and conditions. It has been found to exhibit a range of interesting biochemical and physiological effects that make it a promising candidate for further research. Some of the areas where CP-122,288 has been studied include:
1. Neurological Disorders: CP-122,288 has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.
2. Cardiovascular Disorders: CP-122,288 has been found to exhibit vasodilatory effects and has been studied for its potential use in the treatment of cardiovascular disorders such as hypertension and heart failure.
3. Cancer: CP-122,288 has been found to exhibit anti-tumor effects and has been studied for its potential use in the treatment of various types of cancer.

properties

IUPAC Name

2-[[3-(4-chlorophenoxy)phenyl]methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O/c1-16-21-6-3-11-23(21)12-13-24(16)15-17-4-2-5-20(14-17)25-19-9-7-18(22)8-10-19/h2,4-5,7-10,14,16,21H,3,6,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANXFHNBSBOPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine
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2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine
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2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine
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2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine
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2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine
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2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine

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